1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines elements of purine, benzimidazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Morpholine Group: The morpholine group is attached via a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.
Final Coupling and Sulfanyl Group Introduction: The final step involves coupling the synthesized intermediates and introducing the sulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-trimethyl-8-morpholin-4-yl-purine-2,6-dione: Shares a similar purine core but lacks the benzimidazole and sulfanyl groups, resulting in different chemical and biological properties.
1,3,7-trimethyl-8-piperazin-1-yl-purine-2,6-dione:
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H23N7O4S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H23N7O4S/c1-24-16-17(25(2)21(31)26(3)18(16)30)23-19(24)33-20-22-13-6-4-5-7-14(13)28(20)12-15(29)27-8-10-32-11-9-27/h4-7H,8-12H2,1-3H3 |
InChI Key |
SOJGVZBBNNGDOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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